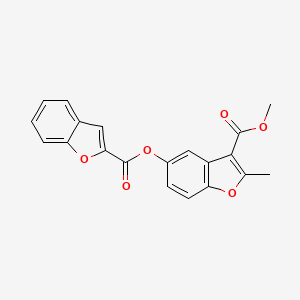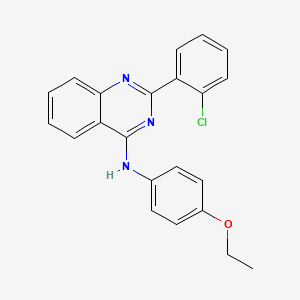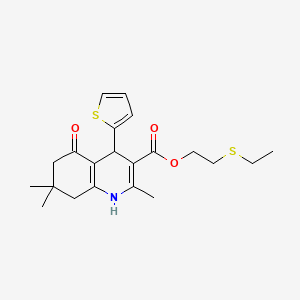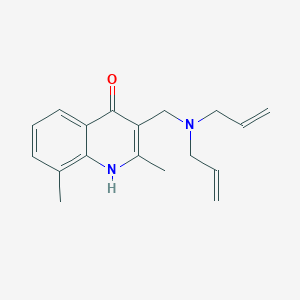![molecular formula C22H20N2O5S2 B11647549 (5E)-5-{2-[2-(2-methylphenoxy)ethoxy]-5-nitrobenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11647549.png)
(5E)-5-{2-[2-(2-methylphenoxy)ethoxy]-5-nitrobenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-5-({2-[2-(2-METHYLPHENOXY)ETHOXY]-5-NITROPHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a nitrophenyl group, and a methoxyphenoxy group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-({2-[2-(2-METHYLPHENOXY)ETHOXY]-5-NITROPHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps. One common method involves the condensation of 2-(2-methylphenoxy)ethanol with 5-nitrobenzaldehyde to form an intermediate, which is then reacted with 3-(prop-2-en-1-yl)-2-sulfanylidenethiazolidin-4-one under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving advanced techniques such as continuous flow synthesis and the use of automated reactors. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(5E)-5-({2-[2-(2-METHYLPHENOXY)ETHOXY]-5-NITROPHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as sodium methoxide for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce nitroso compounds.
Aplicaciones Científicas De Investigación
(5E)-5-({2-[2-(2-METHYLPHENOXY)ETHOXY]-5-NITROPHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (5E)-5-({2-[2-(2-METHYLPHENOXY)ETHOXY]-5-NITROPHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain bacterial enzymes, leading to antimicrobial effects. The pathways involved often include disruption of cellular processes and interference with DNA synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone ring structure but differ in their substituents and biological activities.
Nitrophenyl Derivatives: Compounds with nitrophenyl groups that exhibit similar chemical reactivity but different biological properties.
Methoxyphenoxy Compounds: Molecules containing methoxyphenoxy groups that may have comparable chemical behavior but distinct applications.
Uniqueness
(5E)-5-({2-[2-(2-METHYLPHENOXY)ETHOXY]-5-NITROPHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities
Propiedades
Fórmula molecular |
C22H20N2O5S2 |
|---|---|
Peso molecular |
456.5 g/mol |
Nombre IUPAC |
(5E)-5-[[2-[2-(2-methylphenoxy)ethoxy]-5-nitrophenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H20N2O5S2/c1-3-10-23-21(25)20(31-22(23)30)14-16-13-17(24(26)27)8-9-19(16)29-12-11-28-18-7-5-4-6-15(18)2/h3-9,13-14H,1,10-12H2,2H3/b20-14+ |
Clave InChI |
KTQXZBXOSHGVIB-XSFVSMFZSA-N |
SMILES isomérico |
CC1=CC=CC=C1OCCOC2=C(C=C(C=C2)[N+](=O)[O-])/C=C/3\C(=O)N(C(=S)S3)CC=C |
SMILES canónico |
CC1=CC=CC=C1OCCOC2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)N(C(=S)S3)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl (5E)-2-methyl-4-oxo-5-(4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11647488.png)

![4-[4-(Dimethylamino)phenyl]-N-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11647497.png)

![N-(4-chloro-2-methylphenyl)-2-{4-[2-({[4-(4-chlorophenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazin-1-yl}acetamide](/img/structure/B11647508.png)
![3-methylbutyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11647509.png)

![propyl 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate](/img/structure/B11647514.png)

![Ethyl 6-ethyl-2-{[(4-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11647528.png)
![10H-Phenothiazine, 10-([1,1'-biphenyl]-4-ylcarbonyl)-](/img/structure/B11647534.png)
![(1E)-1-phenyl-N-(9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethoxy)ethanimine](/img/structure/B11647536.png)
![N-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}furan-2-carboxamide](/img/structure/B11647539.png)
